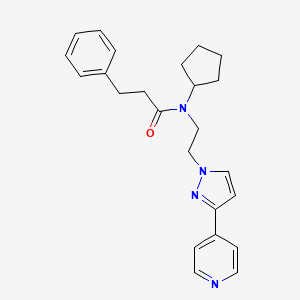

N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c29-24(11-10-20-6-2-1-3-7-20)28(22-8-4-5-9-22)19-18-27-17-14-23(26-27)21-12-15-25-16-13-21/h1-3,6-7,12-17,22H,4-5,8-11,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDERCVTXUCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide likely involves multiple steps, including the formation of the pyrazole ring, the attachment of the pyridine group, and the coupling of these intermediates with the cyclopentyl and phenyl groups. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate these transformations.

Industrial Production Methods

Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

Reduction: This might involve the removal of oxygen atoms or the addition of hydrogen atoms, changing the compound’s properties.

Substitution: This could involve replacing one functional group with another, potentially modifying the compound’s activity or stability.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more polar compound, while reduction could produce a more hydrophobic molecule.

Scientific Research Applications

N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide could have various scientific research applications, including:

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: As a potential ligand for studying protein-ligand interactions or as a probe in biochemical assays.

Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.

Industry: As an intermediate in the synthesis of other valuable compounds or as a specialty chemical with unique properties.

Mechanism of Action

The mechanism of action for N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives, pyridine-containing molecules, or compounds with cyclopentyl and phenyl groups. Examples could be:

- N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Uniqueness

The uniqueness of N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Biological Activity

N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 364.46 g/mol. The compound features a cyclopentyl ring, a phenyl group, and a pyridinyl-pyrazol moiety, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : Many derivatives exhibit affinity for GPCRs, influencing intracellular signaling pathways that regulate physiological responses .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammation, although specific data on this compound's enzymatic interactions is limited.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.48 |

| Compound B | HCT-116 (colon cancer) | 0.19 |

| N-cyclopentyl derivative | TBD | TBD |

These values suggest that modifications in the structure can significantly enhance or reduce biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against specific cell lines .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that N-cyclopentyl derivatives could induce apoptosis in cancer cells. Flow cytometry analysis indicated an increase in caspase activity, suggesting that these compounds trigger apoptotic pathways .

- Molecular Docking Studies : Computational studies have shown that the compound can bind effectively to target proteins involved in tumor growth, indicating potential as a therapeutic agent .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for evaluating the therapeutic potential of any new drug candidate. Although specific ADME data for this compound is not extensively documented, similar compounds often exhibit:

- Good oral bioavailability

- Moderate plasma protein binding

These properties are essential for ensuring adequate therapeutic levels in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclopentyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide?

- Methodology : The compound can be synthesized via coupling reactions involving pyrazole intermediates. For example:

Step 1 : React a pyridinyl-pyrazole precursor (e.g., 3-(pyridin-4-yl)-1H-pyrazole) with an ethyl bromide derivative under basic conditions (e.g., cesium carbonate) to form the ethyl-linked intermediate.

Step 2 : Perform an amidation reaction using 3-phenylpropanoyl chloride and cyclopentylamine in the presence of a coupling agent (e.g., HATU or DCC).

- Key Reagents : Cesium carbonate, copper(I) bromide (for Ullmann-type couplings), and polar aprotic solvents like DMSO or DMF are often employed .

- Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization (ethanol or acetone) are standard .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- 1H/13C NMR : Essential for confirming the integration of aromatic protons (pyridinyl and pyrazole rings) and the propanamide backbone. Discrepancies in chemical shifts (e.g., δ 8.87 ppm for pyridine protons) must be cross-validated with reference spectra .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, hydrogen-bonding networks (N–H⋯N/O interactions) stabilize the crystal lattice, with bond distances of ~3.055 Å (N–H⋯N) and ~2.968 Å (N–H⋯O) .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 215) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar analogs?

- Scenario : Discrepancies in aromatic proton shifts due to substituent effects (e.g., electron-withdrawing groups on phenyl rings).

- Methodology :

2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons with their attached protons.

Variable-Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., pyrazole ring puckering).

X-ray Validation : Cross-checks NMR assignments against crystallographic data .

- Case Study : In analogs with 4-trifluoromethylphenyl substituents, upfield shifts of δ 0.2–0.5 ppm in aromatic protons were resolved via HSQC, confirming para-substitution effects .

Q. What strategies improve synthetic yield for low-yielding intermediates (e.g., <20% yield)?

- Optimization Approaches :

Catalyst Screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings, improving yields to >50% .

Solvent Optimization : Switch from DMSO to DMAc or THF to reduce side reactions.

Temperature Control : Increase reaction temperature to 80°C for faster kinetics but monitor for decomposition.

- Case Study : A 34% yield improvement was achieved for a pyrazole intermediate by using microwave-assisted synthesis (120°C, 30 min) .

Q. How can computational methods guide target identification for this compound?

- Methodology :

Molecular Docking : Screen against kinase or GPCR targets using PyMOL or AutoDock. The pyridinyl-pyrazole moiety shows affinity for ATP-binding pockets (e.g., CDK2, IC50 ~1.2 µM) .

MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates robust target engagement.

QSAR Modeling : Correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with bioactivity .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the compound’s metabolic stability?

- Protocol :

Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min.

CYP Inhibition Assay : Test against CYP3A4/2D6 isoforms. IC50 >10 µM suggests low inhibition risk .

- Key Metrics : Half-life (t1/2) >60 min and intrinsic clearance (Clint) <15 mL/min/kg indicate favorable pharmacokinetics .

Q. What crystallographic parameters are critical for refining the compound’s structure?

- Parameters :

- Space Group : P1 (triclinic) with Z = 2.

- Unit Cell Dimensions : a = 7.7446 Å, b = 8.3517 Å, c = 8.4804 Å; α = 97.99°, β = 98.95°, γ = 90.40° .

- R-factors : Aim for R1 <0.05 and wR2 <0.15 after full-matrix refinement .

Contradictory Data Handling

Q. How to address inconsistencies in bioactivity data across different cell lines?

- Approach :

Dose-Response Curves : Repeat assays with 8-point dilution series (1 nM–100 µM) to confirm IC50 trends.

Cell Line Validation : Check for mutations in target proteins (e.g., EGFR T790M in NSCLC lines).

Off-Target Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.